molecular formula C16H18N4O2 B2917642 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide CAS No. 1171033-35-4

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide

Cat. No.: B2917642
CAS No.: 1171033-35-4
M. Wt: 298.346
InChI Key: BFVRUQIKJRRWTH-UHFFFAOYSA-N
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Description

The compound 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide (CAS: 955618-82-3) is a synthetic indole-oxadiazole hybrid with the molecular formula C₁₆H₁₈N₄O₂ and a molecular weight of 298.34 g/mol . Its structure comprises:

  • An indole ring substituted at the 3-position with a 5-methyl-1,3,4-oxadiazole moiety.
  • An N-propylacetamide group linked to the indole nitrogen.

Properties

IUPAC Name

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-3-8-17-15(21)10-20-9-13(16-19-18-11(2)22-16)12-6-4-5-7-14(12)20/h4-7,9H,3,8,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVRUQIKJRRWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide is a novel derivative that combines the biological properties of indole and oxadiazole moieties. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O2C_{13}H_{16}N_{4}O_{2}, with a molecular weight of approximately 252.29 g/mol. The structure features an indole ring substituted with a 5-methyl-1,3,4-oxadiazole group and a propylacetamide side chain.

The primary mechanism of action for this compound appears to involve the inhibition of the NF-κB signaling pathway. This pathway is crucial in regulating immune response and inflammation. By inhibiting NF-κB activation, the compound can potentially reduce the transcription of pro-inflammatory cytokines, leading to antiproliferative effects in various cell lines .

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism involves disrupting bacterial cell wall synthesis and influencing gene expression related to biofilm formation .

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example, in vitro studies revealed that at specific concentrations (e.g., 100 µM), it effectively reduced viability in cancerous cells without significantly affecting normal fibroblast cells (L929) over similar exposure times .

Compound Cell Line Concentration (µM) Viability (%) after 24h Viability (%) after 48h
This compoundA549 (lung cancer)1006870
HepG2 (liver cancer)1007578
L929 (normal)1009290

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects by modulating cytokine production. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a dual role in both antimicrobial and immunomodulatory activities.

Case Studies

A notable case study involved a series of synthesized oxadiazole derivatives tested for their biological activities. Among these, the compound demonstrated high efficacy against resistant bacterial strains while showing minimal cytotoxicity in normal human keratinocytes. This underscores its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds
Compound Name Structure Features Molecular Weight (g/mol) Key Substituents Melting Point/Stability Pharmacological Focus
Target Compound Indole-3-yl, 5-Me-1,3,4-oxadiazole, N-propylacetamide 298.34 Methyl (oxadiazole), propyl (amide) Not reported Inferred anticancer
2a–i Derivatives () Indole-3-ylmethyl, 1,3,4-oxadiazole, thiazole/benzothiazole-acetamide Varies Thiazole/benzothiazole Synthesized via hydrazide intermediates Anticancer (in vitro)
4-(5-Me-1,3,4-oxadiazol-2-yl)benzaldehyde () Benzaldehyde, 5-Me-1,3,4-oxadiazole 188.18 Benzaldehyde 110.5–112°C Not specified
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol () Indole-3-ylmethyl, oxadiazole-thiol 189 (fragment) Thiol group Synthesized via cyclization Anticancer (synthesized)
Key Observations:

Thiol-containing analogs (e.g., compound 4 in ) exhibit distinct reactivity, such as disulfide bond formation, which is absent in the target compound .

Heterocyclic Modifications :

  • Replacing the indole core with a benzaldehyde group () reduces molecular complexity and weight, likely altering target specificity .
  • The 5-methyl group on the oxadiazole ring (target compound) may enhance metabolic stability compared to unsubstituted oxadiazoles .

Pharmacological and Functional Insights

Table 2: Inferred Pharmacological Profiles
Compound Pharmacological Target Mechanism (Inferred) Advantages/Limitations
Target Compound Kinase inhibition/apoptosis Potential interaction with ATP-binding pockets via oxadiazole and indole motifs High lipophilicity may improve bioavailability but reduce aqueous solubility
2a–i Derivatives () Tubulin/microtubule disruption Thiazole/benzothiazole groups enhance π-π stacking with biological targets Limited solubility due to bulky aromatic substituents
Oxadiazole-thiol () Reactive oxygen species (ROS) modulation Thiol group facilitates redox interactions High reactivity may lead to off-target effects
Key Differences:
  • Methyl substitution on the oxadiazole ring (target compound) may confer greater metabolic stability than benzaldehyde-based analogs () .

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